N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16063853
InChI: InChI=1S/C23H18BrClN4OS/c24-18-5-3-4-17(12-18)13-26-28-22(30)15-31-23-27-20-6-1-2-7-21(20)29(23)14-16-8-10-19(25)11-9-16/h1-13H,14-15H2,(H,28,30)/b26-13+
SMILES:
Molecular Formula: C23H18BrClN4OS
Molecular Weight: 513.8 g/mol

N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC16063853

Molecular Formula: C23H18BrClN4OS

Molecular Weight: 513.8 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C23H18BrClN4OS
Molecular Weight 513.8 g/mol
IUPAC Name N-[(E)-(3-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H18BrClN4OS/c24-18-5-3-4-17(12-18)13-26-28-22(30)15-31-23-27-20-6-1-2-7-21(20)29(23)14-16-8-10-19(25)11-9-16/h1-13H,14-15H2,(H,28,30)/b26-13+
Standard InChI Key YYDGRBOLDYTSKT-LGJNPRDNSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)Br
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Br

Introduction

1. Introduction

N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a heterocyclic compound containing benzimidazole, hydrazone, and thioether functionalities. These structural motifs are often associated with significant biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound's design suggests it may serve as a pharmacophore or lead molecule for drug development.

3. Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

  • Preparation of Benzimidazole Derivative:

    • Starting with o-phenylenediamine and reacting it with 4-chlorobenzaldehyde in acidic conditions to form the benzimidazole core.

  • Formation of Thioether Linkage:

    • The benzimidazole derivative is reacted with a suitable thiol reagent (e.g., chloroacetic acid derivatives) to introduce the thioether functionality.

  • Condensation Reaction:

    • The resulting thioether-acetohydrazide intermediate undergoes condensation with 3-bromobenzaldehyde to form the final hydrazone product.

General Reaction Scheme:

o-phenylenediamine+4-chlorobenzaldehydebenzimidazole derivative\text{o-phenylenediamine} + \text{4-chlorobenzaldehyde} \rightarrow \text{benzimidazole derivative}benzimidazole derivative+chloroacetic acid derivativethioether intermediate\text{benzimidazole derivative} + \text{chloroacetic acid derivative} \rightarrow \text{thioether intermediate}thioether intermediate+3-bromobenzaldehydefinal compound\text{thioether intermediate} + \text{3-bromobenzaldehyde} \rightarrow \text{final compound}

4. Analytical Characterization

To confirm the structure and purity of this compound, various spectroscopic techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR provide detailed information on the chemical environment of hydrogen and carbon atoms.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks include:

      • C=NC=N stretching for hydrazone linkage (~1600 cm1^{-1}).

      • SCS-C stretching for thioether (~700–800 cm1^{-1}).

      • Aromatic CHC-H stretching (~3000 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms the molecular weight of the compound.

  • Elemental Analysis:

    • Verifies the empirical formula by determining percentages of C, H, N, S, etc.

5. Potential Applications

The structural features of this compound suggest several potential applications:

  • Antimicrobial Activity:

    • Benzimidazole derivatives are known to inhibit bacterial and fungal growth by targeting DNA synthesis or enzyme systems.

  • Anticancer Potential:

    • Hydrazones have been studied for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

  • Antioxidant Properties:

    • The presence of electron-donating groups may enhance radical scavenging activity.

  • Molecular Docking Studies:

    • The compound can be computationally modeled to predict binding affinities with biological targets such as enzymes or receptors.

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